REACTION_CXSMILES
|
N1C=CC=CC=1.P(Br)(Br)[Br:8].[CH2:11]([O:13][CH:14](O)[CH2:15][CH2:16][CH2:17][CH3:18])[CH3:12].O>C1C=CC=CC=1>[CH2:11]([O:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][Br:8])[CH3:12]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
78 g
|
Type
|
reactant
|
Smiles
|
P(Br)(Br)Br
|
Name
|
|
Quantity
|
130 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
pentane diol monoethyl ether
|
Quantity
|
102 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CCCC)O
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-5 °C
|
Type
|
CUSTOM
|
Details
|
After the solution was stirred for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
TEMPERATURE
|
Details
|
After maintaining the reaction temperature at 0° C.
|
Type
|
STIRRING
|
Details
|
stirring for 2 hours
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
the solution was stirred for 8 hours at the room temperature
|
Duration
|
8 h
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether
|
Type
|
WASH
|
Details
|
The organic layer was washed subsequently with 6N hydrochloric acid
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
an aqueous sodium hydrogen carbonate solution, then dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISTILLATION
|
Details
|
The residue was distilled under the reduced pressure
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OCCCCCBr
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 103 g | |
YIELD: CALCULATEDPERCENTYIELD | 182% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |